Oleuropein

Description

What is Oleuropein?

This compound, a glycosylated Seco-iridoid, is a bitter phenolic compound found in green olive skin, flesh, seeds, leaves, and argan oil.

This compound, a polyphenol found in olive leaves and fruits, is the primary and secondary metabolite in the olive leaf extract. It is a secoiridoid polyphenol that has a structure consisting of a glycosylated ester of oleanolic acids with hydroxytyrosol.

Uses of this compound

This compound, an antioxidant and immunomodulator in vivo, is a tyrosol ester derivative of oleanolic acids and phenolic sugars found naturally in olive oil.

This compound, like many other polyphenols, has antioxidant and free-radical-scavenging properties. This results in a variety of physiological and cellular effects. It causes apoptosis and inhibits cell proliferation in cancer cells, but not normal cells. This compound has also been shown to protect bone health in rats and mice.

Ferrous gluconate (0.4 Wt.) can be used to treat green olives industrially. To turn green olives black ferrous gluconate (0.4 wt) can be used to treat them. The ferrous ions react with polyphenols to form a black compound, giving the olives the final color. Iron(II)gluconate is a non-toxic reaction agent to maintain Fe2+ in solution.

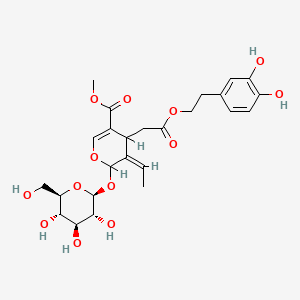

Molecular structure of this compound

This compound is a molecule made up of oleanolic acids linked to orthodiphenol-hydroxytyrosol via an ester bond and to a glucose molecule via a glycosidic link.

How to wholly removed this compound?

This compound is removed from bitter, inedible green tomatoes for use as table olives by various methods.

Alkaline conditions favor the elimination or direct decomposition of this compound in fresh green olive tissues immersed in a lye solution. At high pH ( 13.9), the first is possible in a 3wt. With a solution of % NaOH, most of the phenolic (pKa 10) groups in the this compound molecule are dissociated and deprotonated. The molecule's solubility is significantly increased in olive tissue by adding ionizedphenolate groups. This allows the this compound to diffuse more easily from the fruits and can be released into the solution.

Second, the this compound molecular is chemically hydrolyzed under alkaline conditions by reducing the glycosidic and ester bonds. The molecules can be more sensitive to oxidation when the pH is high, such as with phenols or polyphenols. Olives turn blacker than usual during normal ripening if the solution has been oxygenated by injection. This is known as the California process.

The lye solution can be replaced multiple times until it completely disappears. Alternative methods use amber lite macroporous resins to trap the this compound from the solution. This reduces waste water and captures the extracted molecules.

Enzymatic hydrolysis is an essential step in removing this compound from olives during maturation.

Structure

2D Structure

Properties

IUPAC Name |

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWGABANNQMHMZ-ZCHJGGQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905103 | |

| Record name | Oleuropein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleuropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32619-42-4 | |

| Record name | Oleuropein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32619-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032619424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEUROPEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O4553545L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleuropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 - 91 °C | |

| Record name | Oleuropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Oleuropein: A Technical Guide for Researchers

Foreword: The Imperative for Novel Neuroprotective Strategies

The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to global health. The intricate pathophysiology of these conditions, characterized by oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of multifaceted therapeutic agents. Oleuropein, a phenolic secoiridoid compound abundant in olive leaves and extra virgin olive oil, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and pro-autophagic properties. This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying this compound's neuroprotective effects, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance this critical area of research.

This compound: A Multifaceted Guardian Against Neuronal Insults

This compound's neuroprotective prowess stems from its ability to concurrently target multiple pathological cascades implicated in neurodegeneration. Its chemical structure, featuring hydroxyl groups, endows it with potent free radical scavenging capabilities. Beyond direct antioxidant action, this compound modulates key signaling pathways that govern cellular stress responses, inflammation, protein clearance, and cell survival. This guide will dissect these mechanisms, providing both the theoretical framework and the experimental means to investigate them.

Combating Oxidative Stress: The First Line of Defense

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neuronal damage in neurodegenerative diseases. The brain, with its high metabolic rate and lipid-rich composition, is particularly vulnerable to oxidative insults.

Direct Radical Scavenging and Enhancement of Endogenous Antioxidants

This compound directly neutralizes free radicals, mitigating their damaging effects on lipids, proteins, and nucleic acids. Furthermore, it bolsters the endogenous antioxidant arsenal by upregulating the expression and activity of key antioxidant enzymes.

A crucial pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2][3]

References

The Bioactive Potential of Oleuropein: A Technical Guide for Researchers

Abstract

Oleuropein, a secoiridoid glycoside, is the most prominent phenolic compound found in the leaves and unprocessed fruits of the olive tree (Olea europaea L.).[1][2] Long associated with the health benefits of the Mediterranean diet, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the bioactive properties of this compound, focusing on the molecular mechanisms that underpin its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies for its study, and visualizes key signaling pathways to facilitate a deeper understanding of this promising natural compound.

Introduction: this compound Structure and Bioavailability

This compound is chemically characterized as the ester of elenolic acid and hydroxytyrosol, with a glucose molecule attached.[2][4] Its unique structure, particularly the ortho-diphenolic group (catechol), is largely responsible for its potent antioxidant and radical scavenging properties.[1][5]

The bioavailability of this compound is a critical factor in its bioactivity. Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations typically observed within two hours.[1] It is metabolized to several key compounds, with hydroxytyrosol being a major and highly bioactive metabolite.[1] Both this compound and its metabolites are distributed throughout the body and are primarily excreted in the urine as glucuronides.[1] Studies in humans have shown that the absorption of this compound and its related phenolic compounds from virgin olive oil can be as high as 55-60%.[1]

Experimental Protocol: Extraction and Purification of this compound from Olive Leaves

The following protocol outlines a common method for the extraction and purification of this compound for research purposes. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.[6]

Methodology:

-

Sample Preparation: Fresh olive leaves are washed, dried at room temperature away from direct light, and ground into a fine powder.

-

Extraction:

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[9]

-

Purification (Liquid-Liquid Extraction):

-

The concentrated extract is redissolved in a dilute alkaline aqueous solution.

-

This aqueous phase is then extracted with an organic solvent such as petroleum ether to remove chlorophyll.[9]

-

The aqueous phase, now enriched with this compound, is collected.

-

-

Chromatographic Purification: For higher purity, the enriched extract can be subjected to flash column chromatography on a silica gel column, using a mobile phase such as a mixture of methylene chloride, methanol, and water.[9]

-

Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water with 1% acetic acid, with detection at 280 nm.[7][10]

Antioxidant Properties and Mechanisms

The antioxidant activity of this compound is a cornerstone of its health benefits, contributing to its effects in various disease models.[11][12]

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure can donate a hydrogen atom to stabilize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] This ability is enhanced by the formation of an intramolecular hydrogen bond, which increases the stability of the resulting phenoxyl radical.[11] Its radical scavenging potential has been shown to be comparable to that of vitamins C and E.[11]

-

Metal Ion Chelation: this compound can chelate metal ions like copper (Cu) and iron (Fe), which are known to catalyze reactions that generate free radicals.[1]

-

Inhibition of Oxidative Enzymes: It has been shown to inhibit the activity of enzymes such as lipoxygenases, which are involved in oxidative processes.[1][11]

-

Upregulation of Endogenous Antioxidant Defenses: this compound can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.[14]

Protective Effects Against LDL Oxidation

A significant aspect of this compound's antioxidant activity is its ability to protect low-density lipoproteins (LDL) from oxidation, a critical event in the pathogenesis of atherosclerosis.[11][13] this compound dose-dependently inhibits copper sulfate-induced LDL oxidation in vitro.[1][11]

Figure 1: Key mechanisms of this compound's antioxidant activity.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many non-communicable diseases. This compound has demonstrated significant anti-inflammatory effects through the modulation of several key signaling pathways.[1][11][15]

Modulation of Inflammatory Pathways

-

Inhibition of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[13][14][16]

-

Inhibition of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also involved in the inflammatory response. This compound can suppress the phosphorylation of these kinases, further dampening the inflammatory cascade.[13]

-

Inhibition of Inflammasomes: this compound can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines.[14]

-

Inhibition of Inflammatory Enzymes: this compound inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators.[13] It also inhibits lipoxygenase, leading to reduced production of leukotriene B4.[1][11]

Figure 2: this compound's modulation of key inflammatory signaling pathways.

Antimicrobial Activity

This compound and its hydrolysis products exhibit broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and viruses.[1][17]

Mechanisms of Antimicrobial Action

The precise mechanisms are not fully elucidated but are thought to involve:

-

Damage to the Bacterial Membrane: The phenolic structure of this compound can disrupt the integrity of the bacterial cell membrane.[1]

-

Disruption of Cell Peptidoglycans: Interference with the synthesis or structure of peptidoglycans in the bacterial cell wall.[1]

-

Inhibition of Microbial Growth: this compound and its derivatives, such as elenolic acid and the aglycone, have been shown to inhibit the growth of various bacterial species.

Table 1: Antimicrobial Spectrum of this compound and Olive Leaf Extract

| Microorganism | Activity | Reference |

| Staphylococcus aureus (including MRSA) | Strong inhibition | [1][10][18] |

| Escherichia coli | Inhibitory | [1][10][19] |

| Klebsiella pneumoniae | Inhibitory | [1][10][18] |

| Pseudomonas aeruginosa | Inhibitory | [10][18][19] |

| Campylobacter jejuni | Inhibitory | [1] |

| Helicobacter pylori | Inhibitory | [1] |

| Aspergillus niger | Weak antifungal activity | [19] |

Experimental Protocol: Assessment of Antibacterial Activity (Well Diffusion Assay)

This protocol describes a standard method for evaluating the antibacterial properties of this compound.

Methodology:

-

Bacterial Culture: Prepare a fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Agar Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (6 mm in diameter) in the agar plate using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 20 µL) of different concentrations of this compound (dissolved in a suitable solvent like DMSO) into the wells.[10] A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.[10]

Anticancer Properties

A growing body of evidence from in vitro and in vivo studies suggests that this compound possesses significant anticancer properties, acting through multiple mechanisms to inhibit cancer cell growth and induce apoptosis.[20][21][22][23]

Molecular Targets and Mechanisms in Cancer

-

Induction of Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. It increases the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while decreasing the expression of the anti-apoptotic protein Bcl-2.[20]

-

Cell Cycle Arrest: this compound can arrest the cell cycle at different phases (e.g., G1/S or S phase), thereby inhibiting the proliferation of cancer cells.[20]

-

Inhibition of Proliferation and Survival Pathways: It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[13][21]

-

Anti-angiogenic Effects: this compound may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, partly by reducing the expression of vascular endothelial growth factor (VEGF).[1]

-

Inhibition of Cell Motility and Invasion: Studies have demonstrated that this compound can impair the motility and invasive capacity of cancer cells, potentially suppressing metastasis.[4][24]

Figure 3: Anticancer mechanisms of this compound.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, with potential applications in the prevention and management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][14][25][26]

Mechanisms of Neuroprotection

-

Antioxidant and Anti-inflammatory Actions in the Brain: By reducing oxidative stress and neuroinflammation, this compound helps protect neurons from damage.[13][25][27] It can deactivate microglia and astrocytes, reducing the release of pro-inflammatory cytokines in the central nervous system.[25]

-

Inhibition of Protein Aggregation: this compound has been shown to interfere with the aggregation of proteins like amyloid-β (Aβ) and tau, which are hallmarks of Alzheimer's disease, and α-synuclein, associated with Parkinson's disease.[14][28]

-

Induction of Autophagy: this compound can induce autophagy, a cellular process that clears damaged proteins and organelles, which is often impaired in neurodegenerative disorders.[25]

-

Modulation of Neurotrophic Factors: It may up-regulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival and plasticity.[28]

Cardioprotective Effects

The consumption of olive products rich in this compound is strongly associated with a reduced risk of cardiovascular disease.[3][29][30] Its cardioprotective effects are multifaceted and stem from its antioxidant, anti-inflammatory, and other beneficial properties.[2][31]

Mechanisms of Cardioprotection

-

Improved Lipid Profile: this compound can help lower levels of total cholesterol, LDL ("bad" cholesterol), and VLDL, while potentially increasing HDL ("good" cholesterol).[30][32]

-

Antihypertensive Effects: It has been shown to have hypotensive (blood pressure-lowering) effects, possibly due to its vasodilatory properties.[1][3][29]

-

Anti-atherogenic Activity: By inhibiting LDL oxidation and reducing the adhesion of monocytes to the endothelium, this compound helps prevent the formation of atherosclerotic plaques.[1][3]

-

Anti-platelet Aggregation: this compound can inhibit platelet aggregation, reducing the risk of thrombus formation.[1][3]

Table 2: Summary of Key Bioactive Properties and Mechanisms of this compound

| Bioactive Property | Key Molecular Mechanisms | Primary Therapeutic Potential |

| Antioxidant | Direct radical scavenging, metal ion chelation, inhibition of oxidative enzymes, Nrf2 activation. | General cellular protection, anti-aging, prevention of chronic diseases. |

| Anti-inflammatory | Inhibition of NF-κB, MAPK, and NLRP3 inflammasome pathways; inhibition of COX-2 and iNOS. | Inflammatory disorders, atherosclerosis, neurodegeneration. |

| Antimicrobial | Disruption of bacterial membrane and peptidoglycan synthesis. | Bacterial and fungal infections. |

| Anticancer | Induction of apoptosis (↑Bax, ↑p53, ↓Bcl-2), cell cycle arrest, inhibition of PI3K/Akt pathway. | Cancer prevention and therapy. |

| Neuroprotective | Reduction of oxidative stress and neuroinflammation, inhibition of protein aggregation, induction of autophagy. | Alzheimer's disease, Parkinson's disease, stroke. |

| Cardioprotective | Inhibition of LDL oxidation, hypotensive effects, anti-platelet aggregation, improved lipid profile. | Atherosclerosis, hypertension, coronary artery disease. |

Conclusion and Future Directions

This compound is a highly versatile bioactive compound with a well-documented portfolio of pharmacological activities. Its potent antioxidant and anti-inflammatory properties form the basis for its protective effects against a wide range of non-communicable diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The ability of this compound to modulate key signaling pathways involved in cellular homeostasis, inflammation, and survival underscores its significant therapeutic potential.

While preclinical evidence is strong, further large-scale, well-controlled human clinical trials are necessary to fully establish the efficacy, optimal dosage, and long-term safety of this compound supplementation for various health conditions.[5][27][29] Research into advanced delivery systems to enhance its bioavailability and targeted action is also a promising avenue for future investigation. The continued exploration of this compound and its derivatives holds great promise for the development of novel nutraceuticals and pharmaceuticals aimed at preventing and treating chronic human diseases.

References

- 1. This compound in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective and neuroprotective roles of this compound in olive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective and neuroprotective roles of this compound in olive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. This compound, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.alquds.edu [dspace.alquds.edu]

- 8. scielo.br [scielo.br]

- 9. EP1795201A1 - Isolation of this compound from the leaves of olive tree - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Effects of the Olive-Derived Polyphenol this compound on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is this compound antioxidant the Breakthrough You Deserve? [directcellnutrition.com]

- 13. Neuroprotective Panel of Olive Polyphenols: Mechanisms of Action, Anti-Demyelination, and Anti-Stroke Properties [mdpi.com]

- 14. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 15. researchgate.net [researchgate.net]

- 16. iris.univpm.it [iris.univpm.it]

- 17. Valorizing the usage of olive leaves, bioactive compounds, biological activities, and food applications: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and Antibacterial Activities of Olea europaea L. Leaf Extract | European Scientific Journal, ESJ [eujournal.org]

- 19. researchgate.net [researchgate.net]

- 20. A Comprehensive Review on the Anti-Cancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. A Comprehensive Review on the Anti-Cancer Effects of this compound [mdpi.com]

- 24. ffhdj.com [ffhdj.com]

- 25. Neuroprotective effects of this compound: Recent developments and contemporary research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound: a narrative review on its role in neurodegenerative diseases [ouci.dntb.gov.ua]

- 28. mdpi.com [mdpi.com]

- 29. caringsunshine.com [caringsunshine.com]

- 30. researchgate.net [researchgate.net]

- 31. Oral administration of this compound and olive leaf extract has cardioprotective effects in rodents: A systematic review | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 32. mdpi.com [mdpi.com]

The Polyphenolic Enigma: A Technical Guide to Oleuropein's Modulation of Cellular Signaling Pathways

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of natural compounds is paramount in the quest for novel therapeutics. Oleuropein, a prominent secoiridoid polyphenol from the olive tree (Olea europaea), has emerged as a molecule of significant interest due to its pleiotropic effects on human health. This in-depth technical guide provides a comprehensive exploration of this compound's role in modulating key cellular signaling pathways, offering field-proven insights and detailed experimental methodologies to empower your research endeavors.

Introduction: Beyond the Antioxidant Facade

Traditionally lauded for its potent antioxidant properties, the bioactivity of this compound extends far beyond simple radical scavenging.[1] Its therapeutic potential in a range of non-communicable diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, is rooted in its ability to intricately modulate a network of cellular signaling cascades.[2][3] This guide dissects the mechanisms by which this compound exerts its influence, focusing on the core pathways that govern cellular fate and function. Understanding these interactions is critical for designing robust experiments and interpreting data with precision. The inherent chemical structure of this compound, particularly its ortho-diphenolic group, is key to its ability to donate hydrogen and scavenge reactive oxygen species (ROS).[1] However, its influence on signaling is not solely dependent on this antioxidant capacity; evidence suggests more specific interactions are at play.

Key Signaling Pathways Modulated by this compound

This compound's bioactivity is a result of its ability to interface with multiple, often interconnected, signaling pathways. This section will explore the core cascades affected by this compound, providing a mechanistic framework for understanding its cellular effects.

The PI3K/Akt/mTOR Axis: A Central Hub for Cell Survival and Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Action: this compound treatment has been demonstrated to suppress the phosphorylation and activation of Akt in various cancer cell lines, including hepatocellular carcinoma and breast cancer.[4][5] This inhibition of Akt activation is a crucial step in inducing apoptosis.[6] The downstream effects include the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.[5][7] Furthermore, computational docking studies suggest that this compound may directly interact with the ATP-binding pocket of PI3Kγ and mTOR, indicating a potential for direct enzymatic inhibition.[8] In the context of insulin signaling, co-treatment of cells with this compound and insulin has been shown to significantly increase the expression of phosphorylated IRS, p85-PI3K, and phosphorylated Akt, suggesting a sensitizing effect in metabolic regulation.[9]

Experimental Insights: When investigating the PI3K/Akt pathway, it is crucial to assess the phosphorylation status of key proteins. Western blotting for phospho-Akt (Ser473) and total Akt is a standard approach to determine the extent of pathway inhibition. A dose-dependent decrease in the p-Akt/total Akt ratio upon this compound treatment is a key indicator of its efficacy.

Diagrammatic Representation of this compound's Action on the PI3K/Akt/mTOR Pathway:

References

- 1. This compound, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Olive-Derived Polyphenol this compound on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Potent Compound against Neurological Complications Linked with COVID-19: A Computational Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejurnal.poltekkes-tjk.ac.id [ejurnal.poltekkes-tjk.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Investigating the biosynthetic pathway of Oleuropein in Olea europaea

An In-Depth Technical Guide to the Investigation of the Oleuropein Biosynthetic Pathway in Olea europaea

Abstract

This compound, a phenolic secoiridoid, is the most abundant and biologically active compound in olive (Olea europaea) fruit and leaves, responsible for the characteristic bitter taste of high-quality virgin olive oil and a wide range of pharmacological activities.[1] Its biosynthesis is a complex process, drawing from multiple primary metabolic pathways and involving a series of unique enzymatic transformations. For researchers in natural product chemistry, plant biochemistry, and drug development, a thorough understanding of this pathway is paramount for applications ranging from crop improvement to the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps and metabolic intermediates. It is structured to serve as a practical resource, outlining the integrated, multi-omics experimental strategies and detailed protocols necessary for its investigation. We delve into the causality behind experimental choices, emphasizing self-validating methodologies to ensure scientific rigor and trustworthiness.

The this compound Biosynthetic Pathway: A Mechanistic Overview

The synthesis of this compound is a prime example of metabolic convergence, integrating precursors from both the terpenoid and phenylpropanoid pathways.[2] This intricate network results in the formation of a complex glycosylated ester. The pathway can be conceptually divided into the formation of its two primary constituents: the secoiridoid moiety derived from geraniol and the hydroxytyrosol portion derived from tyrosine.

1.1. Formation of the Secoiridoid Core

The journey begins with the universal C5 isoprenoid precursors, which are channeled through the mevalonic acid (MVA) pathway in olives to produce geraniol.[2][3] A series of oxidative and cyclization reactions then constructs the core iridoid skeleton.

-

From Geraniol to the Iridoid Scaffold: Geraniol undergoes hydroxylation and subsequent reactions to form the key intermediate, 8-oxogeranial.[1] At this juncture, a critical and unusual enzymatic step occurs. Iridoid synthase (ISY) , an enzyme mechanistically distinct from canonical terpene cyclases, catalyzes an NADPH-dependent reduction coupled with a cyclization reaction to form the monoterpene scaffold of this compound.[1][4] The functional characterization of the olive homologue, OeISY, was a pivotal step in elucidating this pathway.[1]

-

Sequential Modifications: The iridoid intermediate, nepetalactol, is then converted to 7-deoxyloganic acid. In Olea, this is hydroxylated to form 7-epi-loganic acid, a stereochemical divergence from the pathway in other species like Catharanthus roseus.[5] This step is catalyzed by 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate-dependent dioxygenase (2-ODD).[5] Subsequent methylation by 7-epi-loganic acid O-methyltransferase (7eLAMT) yields 7-epi-loganin.[5]

-

Ring Cleavage to a Secoiridoid: The defining feature of secoiridoids is their cleaved cyclopentane ring. This is accomplished by the action of cytochrome P450 enzymes, specifically from the CYP72 family, which catalyze an oxidative C-C bond cleavage.[6] This leads to the formation of oleoside-11-methyl ester, the first true secoiridoid intermediate in the pathway.[7]

1.2. Assembly and Final Maturation

The final steps involve the esterification of the secoiridoid core with a phenolic alcohol.

-

Formation of Ligstroside: The oleoside-11-methyl ester is esterified with tyrosol (derived from the phenylpropanoid pathway) to form ligstroside.[3]

-

Hydroxylation to this compound: Ligstroside serves as the direct precursor to this compound, which is formed via a final hydroxylation step that converts the tyrosol moiety into a hydroxytyrosol moiety.[7]

The complete proposed pathway is a testament to the metabolic ingenuity of plants, involving unique enzymatic machinery to generate a high-value specialized metabolite.

References

- 1. Identification and Characterization of the Iridoid Synthase Involved in this compound Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of the Iridoid Synthase Involved in this compound Biosynthesis in Olive (Olea europaea) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. themoonlight.io [themoonlight.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Oleuropein: A Multifaceted Regulator of Metabolic Syndrome - A Technical Guide for Researchers

Introduction: Beyond the Mediterranean Diet

The global rise of metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, dyslipidemia, hypertension, and central obesity, presents a formidable challenge to public health. While lifestyle modifications remain the cornerstone of management, there is a pressing need for novel therapeutic agents that can target the multifaceted pathophysiology of this condition. Oleuropein, the most abundant phenolic compound in olive leaves and unripe olives, has emerged as a compelling candidate.[1][2][3] Historically associated with the health benefits of the Mediterranean diet, rigorous scientific investigation is now elucidating the precise molecular mechanisms through which this compound may combat metabolic syndrome.[1]

This technical guide provides an in-depth exploration of this compound as a potential therapeutic agent for metabolic syndrome. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current mechanistic understanding, preclinical and clinical evidence, and detailed experimental protocols to facilitate further investigation. We will delve into the causality behind experimental choices and present a self-validating framework for assessing the efficacy of this compound and its derivatives.

Part 1: The Core Directive - A Multifaceted Approach to a Complex Syndrome

Metabolic syndrome is not a single disease but a cluster of interrelated dysfunctions. Therefore, an effective therapeutic agent must exhibit pleiotropic activity. This compound fits this profile, exerting beneficial effects on multiple components of the syndrome through distinct yet interconnected molecular pathways. This guide is structured to reflect this multifaceted nature, with dedicated sections exploring this compound's impact on:

-

Insulin Sensitivity and Glucose Homeostasis: Unraveling the signaling cascades that mediate improved glucose uptake and utilization.

-

Lipid Metabolism and Dyslipidemia: Examining the regulation of lipid synthesis, transport, and oxidation.

-

Blood Pressure and Endothelial Function: Investigating the mechanisms behind its antihypertensive effects.

-

Inflammation and Oxidative Stress: Highlighting its role in mitigating the low-grade chronic inflammation characteristic of metabolic syndrome.

Part 2: Scientific Integrity & Logic - Unveiling the Mechanisms of Action

Enhancing Insulin Sensitivity and Glucose Homeostasis

Insulin resistance in peripheral tissues, particularly skeletal muscle, liver, and adipose tissue, is a central feature of metabolic syndrome. This compound has been shown to improve insulin sensitivity through two primary signaling pathways: the PI3K/Akt pathway and the AMPK pathway.

a. The PI3K/Akt Signaling Pathway:

The canonical insulin signaling pathway involves the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[4] In states of insulin resistance, this pathway is impaired.

Studies have demonstrated that this compound can enhance the phosphorylation of key proteins in this pathway, including insulin receptor substrate 1 (IRS1) and Akt, in both 3T3-L1 adipocytes and in the liver and white adipose tissue of high-fat diet-fed rats.[4] This leads to increased GLUT4 expression and subsequent glucose uptake.[4]

b. The AMPK Signaling Pathway:

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor.[5] Its activation promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. This compound has been consistently shown to activate AMPK in skeletal muscle cells (C2C12), hepatocytes, and in vivo models.[6][7][8][9]

The activation of AMPK by this compound is particularly significant as it can occur independently of insulin.[6] This suggests a therapeutic advantage in conditions of severe insulin resistance where the PI3K/Akt pathway is significantly blunted. This compound-mediated AMPK activation leads to the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.[6][9][10] Furthermore, this activation has been shown to prevent palmitic acid-induced insulin resistance in C2C12 myotubes.[6] The inhibition of AMPK with compound C abrogates the beneficial effects of this compound on glucose transport, confirming the centrality of this pathway.[10][11]

Diagram: this compound's Dual Action on Glucose Uptake

Caption: this compound enhances glucose uptake via insulin-dependent (PI3K/Akt) and insulin-independent (AMPK) pathways.

Modulating Lipid Metabolism and Ameliorating Dyslipidemia

Dyslipidemia in metabolic syndrome is characterized by elevated triglycerides, reduced high-density lipoprotein (HDL) cholesterol, and often, elevated low-density lipoprotein (LDL) cholesterol. This compound has demonstrated significant potential in correcting these lipid abnormalities.

a. PPARα Agonism:

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in lipid metabolism, primarily by upregulating genes involved in fatty acid uptake and oxidation.[12] Molecular docking simulations and luciferase reporter gene assays have identified this compound as a PPARα agonist.[12][13]

In vivo studies in wild-type mice have shown that this compound administration leads to a significant reduction in serum triglycerides and cholesterol levels, an effect that is absent in PPARα-null mice, confirming the direct involvement of this receptor.[12][13] this compound upregulates several PPARα target genes in the liver, enhancing the clearance and metabolism of triglycerides.[12][13]

b. Anti-Adipogenic Effects:

While activating PPARα, which is involved in lipid catabolism, this compound has also been shown to inhibit adipogenesis through the modulation of PPARγ.[4][14] In 3T3-L1 preadipocytes, this compound treatment reduces the mRNA levels of key adipogenic transcription factors such as PPARγ and C/EBPα, as well as their downstream targets like SREBP-1c and FAS, leading to suppressed triacylglycerol accumulation.[4] This dual regulation of PPAR isoforms highlights the nuanced effects of this compound on lipid metabolism.

Animal studies have consistently shown that this compound supplementation can lead to reductions in triglyceride concentrations in rats fed high-fat diets.[15] Human evidence, although more limited, from small clinical trials using olive leaf extract has reported modest reductions in triglycerides in individuals with high cholesterol or metabolic syndrome.[15]

Table 1: Effects of this compound on Lipid Profile in Preclinical and Clinical Studies

| Study Type | Model/Population | This compound/Extract Dose | Duration | Key Findings on Lipid Profile | Reference |

| Preclinical | Wistar rats on a cholesterol-rich diet | Polyphenol-rich olive leaf extracts | 16 weeks | Significantly lowered serum total cholesterol, triglycerides, and LDL-C; increased HDL-C. | [16] |

| Preclinical | Wild-type mice | 100 mg/kg/day | 6 weeks | Significant reduction of serum triglycerides and cholesterol. | [13] |

| Clinical Trial | Individuals with metabolic syndrome | 100 mg this compound (in olive leaf extract) twice daily | 6 weeks | Aiming to determine the effect on blood lipid profile. | [17] |

| Clinical Trial | Hypertensive patients | 100 mg/day this compound and 20 mg/day hydroxytyrosol | 2 months | Decrease in triglycerides (11%) and increase in HDL-C (5.3%). | [18] |

| Meta-analysis | 14 human intervention studies | Varied | Varied | Significant reduction in total cholesterol and triglycerides. | [19] |

Regulating Blood Pressure and Improving Endothelial Function

Hypertension is a major component of metabolic syndrome and a significant risk factor for cardiovascular events. This compound has been shown to exert blood pressure-lowering effects through multiple mechanisms.[20]

Experimental studies in animals have consistently demonstrated that this compound can lower both systolic and diastolic blood pressure.[21] The proposed mechanisms include:

-

Vasodilation: this compound promotes the relaxation of blood vessels, which reduces peripheral resistance.

-

Antioxidant and Anti-inflammatory Effects: By reducing oxidative stress and inflammation within the vasculature, this compound helps to improve endothelial function.[21]

-

ACE Inhibition: Some evidence suggests that this compound may inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[21]

Human clinical trials, although generally small, have provided encouraging results. A randomized controlled trial found that 500 mg of olive leaf extract twice daily for eight weeks reduced blood pressure in individuals with stage 1 hypertension comparably to the antihypertensive drug captopril.[21] Another study in hypertensive patients showed that a combination of olive leaf and fruit extracts (providing 100 mg/day of this compound) significantly reduced systolic and diastolic blood pressure.[18] A meta-analysis has suggested that a daily dose of one gram of olive leaf extract may reduce systolic blood pressure by 11.45 mmHg and diastolic blood pressure by 4.65 mmHg.[22]

Combating Inflammation and Oxidative Stress

Chronic low-grade inflammation and increased oxidative stress are underlying features of metabolic syndrome that contribute to insulin resistance and endothelial dysfunction. This compound possesses potent anti-inflammatory and antioxidant properties.[20]

a. Anti-inflammatory Action:

This compound can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in adipose tissue.[4] In animal models of metabolic syndrome, this compound has been shown to reduce inflammation in the liver and adipose tissues.[4]

b. Antioxidant Effects:

This compound and its metabolite hydroxytyrosol are powerful antioxidants that can scavenge free radicals and protect against oxidative damage.[20] This is crucial in metabolic syndrome, where there is an overproduction of reactive oxygen species (ROS). This compound has been shown to protect the hypothalamus from oxidative stress by improving mitochondrial function through the activation of the Nrf2-mediated signaling pathway.[20] In animal studies, this compound administration decreased markers of lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[16]

Diagram: this compound's Multi-Target Therapeutic Strategy for Metabolic Syndrome

Caption: this compound targets multiple facets of metabolic syndrome through distinct molecular mechanisms.

Part 3: Experimental Protocols and Methodologies

To facilitate further research into the therapeutic potential of this compound, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Assessment of Insulin Sensitivity in C2C12 Myotubes

Objective: To determine the effect of this compound on glucose uptake and insulin signaling in a skeletal muscle cell line.

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

This compound Treatment:

-

Glucose Uptake Assay:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Stimulate with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

-

Stop the reaction with ice-cold KRH buffer containing a glucose transport inhibitor.

-

Lyse the cells and measure radioactivity using a scintillation counter.

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against total and phosphorylated forms of AMPK and Akt.

-

Use appropriate secondary antibodies and detect with an enhanced chemiluminescence system.

-

In Vivo Assessment of Insulin Sensitivity in a High-Fat Diet (HFD) Rodent Model

Objective: To evaluate the effect of this compound on whole-body insulin sensitivity and glucose tolerance in an animal model of metabolic syndrome.

Methodology:

-

Animal Model:

-

Induce metabolic syndrome in rodents (e.g., rats or mice) by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks.[4]

-

-

This compound Administration:

-

Administer this compound orally (e.g., 50 mg/kg body weight) daily for the duration of the study.[4]

-

-

Glucose Tolerance Test (GTT):

-

Insulin Tolerance Test (ITT):

-

Hyperinsulinemic-Euglycemic Clamp (Gold Standard):

-

This is a more complex procedure requiring surgical catheterization for infusions and blood sampling.[23][24][25]

-

A constant infusion of insulin is given to achieve hyperinsulinemia, while a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate is a direct measure of insulin sensitivity.[25]

-

Measurement of Lipid Profiles

Objective: To determine the effect of this compound on serum lipid concentrations.

Methodology:

-

Sample Collection:

-

Collect blood from fasted animals via cardiac puncture or from the tail vein.

-

Separate serum by centrifugation.

-

-

Lipid Analysis:

-

Use commercially available enzymatic colorimetric assay kits to measure serum concentrations of:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Low-Density Lipoprotein Cholesterol (LDL-C) (can be calculated using the Friedewald equation if TG are <400 mg/dL).

-

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for metabolic syndrome. Its ability to favorably modulate key pathways involved in glucose and lipid metabolism, blood pressure regulation, and inflammation provides a solid scientific rationale for its further development.

Future research should focus on:

-

Large-scale, long-term human clinical trials: To definitively establish the efficacy and safety of this compound in diverse populations with metabolic syndrome.

-

Pharmacokinetic and bioavailability studies: To optimize dosage and delivery systems.

-

Investigation of synergistic effects: To explore the potential of combining this compound with other natural compounds or existing pharmaceuticals.

-

Elucidation of effects on the gut microbiota: Preliminary evidence suggests this compound may positively influence the gut microbiome, which warrants further investigation in the context of metabolic syndrome.[26]

By continuing to build upon the robust foundation of preclinical and preliminary clinical evidence, the scientific community can work towards translating the promise of this ancient natural compound into a modern therapeutic reality for the millions affected by metabolic syndrome.

References

- 1. Olive Polyphenols and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A natural antioxidant molecule in the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Olive Leaves Extract and this compound Improve Insulin Sensitivity in 3T3-L1 Cells and in High-Fat Diet-Treated Rats via PI3K/AkT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olive Oil Activates AMPK and Cell Autophagy – Elixir Vitae [elixirvitae.ca]

- 6. This compound improves insulin resistance in skeletal muscle by promoting the translocation of GLUT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ec.bioscientifica.com [ec.bioscientifica.com]

- 8. This compound alleviates gestational diabetes mellitus by activating AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Understanding the Mechanism Underlie the Antidiabetic Activity of this compound Using Ex-Vivo Approach - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 11. Understanding the Mechanism Underlie the Antidiabetic Activity of this compound Using Ex-Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The olive constituent this compound, as a PPARα agonist, markedly reduces serum triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The olive constituent this compound, as a PPARα agonist, markedly reduces serum triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound as an inhibitor of peroxisome proliferator-activated receptor gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Hypolipidimic and antioxidant activities of this compound and its hydrolysis derivative-rich extracts from Chemlali olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Supplementation Effect of a Combination of Olive (Olea europea L.) Leaf and Fruit Extracts in the Clinical Management of Hypertension and Metabolic Syndrome: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 19. tandfonline.com [tandfonline.com]

- 20. This compound, unexpected benefits! - PMC [pmc.ncbi.nlm.nih.gov]

- 21. caringsunshine.com [caringsunshine.com]

- 22. Olive leaf extract may support healthy blood pressure [nutraingredients.com]

- 23. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. Anti-Diabetic Effects of this compound [mdpi.com]

An In-depth Technical Guide on the Effects of Oleuropein on Mitochondrial Biogenesis

Abstract: Mitochondria, the powerhouses of the cell, are central to cellular health, energy metabolism, and signaling. The process of generating new mitochondria, known as mitochondrial biogenesis, is critical for maintaining cellular homeostasis and adapting to metabolic demands. Dysfunctional mitochondrial biogenesis is implicated in a host of age-related and metabolic diseases. Oleuropein, a prominent phenolic secoiridoid from the olive tree (Olea europaea), has garnered significant scientific interest for its diverse health benefits, including potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound stimulates mitochondrial biogenesis. We will dissect the core signaling pathways, provide field-proven experimental protocols for validation, and present data interpretation frameworks for researchers, scientists, and drug development professionals.

Introduction: this compound and the Imperative of Mitochondrial Biogenesis

This compound: A Bioactive Phenolic Compound

This compound is the most abundant polyphenol in olive leaves and is also found in unripe olives and extra virgin olive oil.[2][3] Structurally, it is an ester of elenolic acid and hydroxytyrosol.[3] Its biological activities are vast, ranging from cardioprotective and neuroprotective effects to anticancer properties.[3][4][5] A growing body of evidence now points to its significant role in modulating cellular energy metabolism, primarily by enhancing mitochondrial function and promoting the generation of new mitochondria.[6]

Mitochondrial Biogenesis: A Tightly Regulated Process

Mitochondrial biogenesis is the cellular process responsible for increasing the number of mitochondria in response to energetic demands or stress.[7] This complex process requires the coordinated expression of genes from both the nuclear and mitochondrial genomes (mtDNA).[8][9] Key regulators orchestrate this symphony of gene expression, ensuring that new, functional organelles are produced to meet the cell's needs. The master regulator of this process is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[10] Dysregulation of this pathway is a hallmark of numerous pathologies, making it a prime target for therapeutic intervention.

Core Mechanisms: this compound's Activation of Mitochondrial Biogenesis Signaling

This compound instigates mitochondrial biogenesis primarily by activating a cascade of upstream kinases and downstream transcription factors. The central signaling axis involves AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and the master regulator PGC-1α.[2][4]

The AMPK/SIRT1-PGC-1α Axis: The Command Center

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the cellular AMP/ATP ratio rises, indicating low energy status, AMPK is activated via phosphorylation.[11] this compound has been shown to induce the phosphorylation and activation of AMPK.[12][13][14] This activation can occur through various mechanisms, including the generation of reactive oxygen species (ROS) at low levels, which can trigger AMPK, or by influencing upstream kinases like Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[11][14]

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Activated AMPK can increase cellular NAD+ levels, which in turn activates SIRT1. This compound treatment has been shown to upregulate SIRT1 expression.[15] SIRT1's primary role in this context is the deacetylation and subsequent activation of PGC-1α.[2]

Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is the master regulator of mitochondrial biogenesis.[10] Its activity is tightly controlled by post-translational modifications, including phosphorylation by AMPK and deacetylation by SIRT1. This compound treatment leads to increased expression and activity of PGC-1α.[5][13][15] Once activated, PGC-1α co-activates nuclear transcription factors to initiate the expression of genes required for mitochondrial biogenesis.

dot graph TD; subgraph this compound-Mediated Signaling Pathway direction LR; this compound[fontcolor="#FFFFFF", fillcolor="#EA4335", shape=box, style=filled, label="this compound"]; AMPK[fontcolor="#202124", fillcolor="#F1F3F4", shape=ellipse, style=filled, label="AMPK Activation"]; SIRT1[fontcolor="#202124", fillcolor="#F1F3F4", shape=ellipse, style=filled, label="SIRT1 Upregulation"]; PGC1a[fontcolor="#FFFFFF", fillcolor="#4285F4", shape=box, style=filled, label="PGC-1α Activation"]; NRF12[fontcolor="#202124", fillcolor="#FBBC05", shape=ellipse, style=filled, label="NRF-1/2"]; TFAM[fontcolor="#202124", fillcolor="#FBBC05", shape=ellipse, style=filled, label="TFAM"]; mtDNA[fontcolor="#FFFFFF", fillcolor="#34A853", shape=cylinder, style=filled, label="mtDNA Replication & Transcription"]; NucGenes[fontcolor="#FFFFFF", fillcolor="#34A853", shape=cylinder, style=filled, label="Nuclear Gene Expression"]; MitoBiogenesis[fontcolor="#FFFFFF", fillcolor="#EA4335", shape=box, style=filled, label="Mitochondrial Biogenesis"];

Figure 1: this compound Signaling Cascade for Mitochondrial Biogenesis.

Downstream Effectors: NRF-1/2 and TFAM

Activated PGC-1α orchestrates the transcription of a wide array of nuclear genes encoding mitochondrial proteins. It does this by co-activating other transcription factors, most notably Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2) .[16]

NRF-1 and NRF-2 are critical transcription factors that bind to the promoter regions of many nuclear genes essential for mitochondrial function. These include genes for the electron transport chain subunits, ribosomal proteins, and import machinery.[17] A key target of NRF-1 is the gene for Mitochondrial Transcription Factor A.[18]

Mitochondrial Transcription Factor A (TFAM) is a nuclear-encoded protein that is imported into the mitochondria.[9] It plays a dual, indispensable role:

-

mtDNA Transcription: TFAM is essential for initiating the transcription of the mitochondrial genome.[9]

-

mtDNA Replication and Maintenance: TFAM coats and packages the mitochondrial genome into structures called nucleoids, protecting it from damage and regulating its replication.[9][17]

Studies have consistently shown that this compound treatment increases the expression of NRF-1 and TFAM, downstream of PGC-1α activation.[15] This completes the signaling cascade, leading to the synthesis of all necessary components for building new mitochondria.

Experimental Validation: A Methodological Guide

To rigorously assess the effects of this compound on mitochondrial biogenesis, a multi-pronged approach analyzing different aspects of the process is required.[8][19]

dot graph TD; subgraph Experimental Workflow direction TB; A[fontcolor="#FFFFFF", fillcolor="#4285F4", shape=box, style=filled, label="Cell Culture / Animal Model"]; B[fontcolor="#FFFFFF", fillcolor="#4285F4", shape=box, style=filled, label="this compound Treatment"]; C[fontcolor="#202124", fillcolor="#F1F3F4", shape=parallelogram, style=filled, label="Sample Collection\n(Cells/Tissues)"]; D[fontcolor="#FFFFFF", fillcolor="#34A853", shape=box, style=filled, label="DNA Extraction"]; E[fontcolor="#FFFFFF", fillcolor="#34A853", shape=box, style=filled, label="Protein Extraction"]; F[fontcolor="#FFFFFF", fillcolor="#34A853", shape=box, style=filled, label="Intact Cells/Mitochondria"]; G[fontcolor="#202124", fillcolor="#FBBC05", shape=box, style=filled, label="qPCR for mtDNA Copy Number"]; H[fontcolor="#202124", fillcolor="#FBBC05", shape=box, style=filled, label="Western Blot for Protein Expression"]; I[fontcolor="#202124", fillcolor="#FBBC05", shape=box, style=filled, label="Mitochondrial Respirometry"]; J[fontcolor="#FFFFFF", fillcolor="#EA4335", shape=diamond, style=filled, label="Data Analysis & Interpretation"];

Figure 2: Workflow for Assessing this compound's Effects.

Quantifying Mitochondrial Biogenesis: Key Assays

An increase in mitochondrial mass is a hallmark of biogenesis, which is directly correlated with an increase in the number of mitochondrial genomes.[20] Quantitative PCR (qPCR) is a reliable method to determine the relative mtDNA copy number compared to the nuclear genome (nDNA).[20][21]

Protocol: Relative mtDNA Copy Number Quantification

-

DNA Extraction: Isolate total DNA from control and this compound-treated cells or tissues using a standard DNA extraction kit.

-

Primer Design: Design or obtain validated qPCR primers for a mitochondrial-encoded gene (e.g., MT-ND1, MT-ND2, or MT-CO1) and a single-copy nuclear-encoded gene (e.g., BECN1, B2M, or RNase P).[20][22]

-

qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, for both the mitochondrial and nuclear targets. A typical reaction includes DNA template (10-20 ng), forward and reverse primers, and a SYBR Green or TaqMan-based master mix.[23]

-

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).[22]

-

Data Analysis (ΔΔCt Method):

-

Calculate the average quantification cycle (Cq) for the triplicates.

-

Determine the difference in Cq between the nuclear gene and the mitochondrial gene for each sample: ΔCq = (nDNA Cq – mtDNA Cq).[24]

-

Calculate the relative mtDNA content as 2 x 2^ΔCq.[24]

-

Normalize the results of the treated group to the control group.

-

Causality Insight: This assay provides a direct quantitative measure of the end-product of mitochondrial replication. An increase in the mtDNA/nDNA ratio is strong evidence of induced biogenesis. Including a nuclear gene as a reference controls for variations in the amount of starting material.

Analyzing the protein levels of the key transcription factors in the biogenesis pathway provides mechanistic insight into how this compound exerts its effects.[8][25]

Protocol: Western Blot for PGC-1α, NRF-1, and TFAM

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. The percentage of the gel should be chosen based on the target protein's molecular weight (e.g., 8% for PGC-1α, ~110 kDa; 10-12% for NRF-1, ~68 kDa and TFAM, ~25 kDa).[10][26][27]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-AMPK, AMPK, SIRT1, PGC-1α, NRF-1, and TFAM overnight at 4°C.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[28]

Self-Validation System: Probing for both the total and phosphorylated forms of proteins like AMPK allows for a direct assessment of activation status. Observing a coordinated upregulation of PGC-1α, NRF-1, and TFAM provides a robust, self-validating confirmation of pathway activation.[10][29]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. Below is a representative table illustrating potential results from the described assays.

| Treatment Group | Relative mtDNA Copy Number (Fold Change) | PGC-1α Protein Expression (Fold Change) | TFAM Protein Expression (Fold Change) |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |

| This compound (50 µM) | 1.85 ± 0.21 | 2.10 ± 0.25 | 1.95 ± 0.18 |

| Data are represented as mean ± SEM. p < 0.05 vs. Vehicle Control. | |||

| This table contains hypothetical data for illustrative purposes. |

Interpretation: The data presented in the table would strongly support the hypothesis that this compound induces mitochondrial biogenesis. The significant increase in mtDNA copy number indicates the formation of new mitochondria.[5] The concurrent upregulation of PGC-1α and its downstream target TFAM provides a clear mechanistic link, demonstrating the activation of the core signaling pathway.[12][15]

Future Directions and Therapeutic Potential

The ability of this compound to stimulate mitochondrial biogenesis positions it as a promising therapeutic agent for a range of conditions characterized by mitochondrial dysfunction, including sarcopenia (age-related muscle loss), neurodegenerative diseases, and metabolic syndrome.[7][30][31] Recent studies have shown that this compound can restore mitochondrial activity and improve physical performance in aged mice, highlighting its potential to counter aspects of muscle aging.[31]

Future research should focus on clinical trials to determine the efficacy and optimal dosage of this compound in human populations. Furthermore, exploring the synergistic effects of this compound with other interventions, such as exercise, could unlock even greater therapeutic benefits. The development of highly bioavailable this compound formulations will also be crucial for translating these promising preclinical findings into effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Hydroxytyrosol and this compound in the Prevention of Aging and Related Disorders: Focus on Neurodegeneration, Skeletal Muscle Dysfunction and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological effects of olive oil phenolic compounds on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound improves mitochondrial function to attenuate oxidative stress by activating the Nrf2 pathway in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. highphenolic.com [highphenolic.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Assessing mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. researchgate.net [researchgate.net]

- 11. This compound aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces mitochondrial biogenesis and decreases reactive oxygen species generation in cultured avian muscle cells, possibly via an up-regulation of peroxisome proliferator-activated receptor γ coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Limited predictive value of TFAM in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lutein upregulates the PGC-1α, NRF1, and TFAM expression by AMPK activation and downregulates ROS to maintain mtDNA integrity and mitochondrial biogenesis in hyperglycemic ARPE-19 cells and rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. krex.k-state.edu [krex.k-state.edu]

- 20. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. raybiotech.com [raybiotech.com]

- 24. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Unipd Research. Health from olive trees: this compound stimulates mitochondria and combats muscle aging | Università di Padova [unipd.it]

- 31. New Study: Olive Leaf Extract Could Counter Muscle Aging by Boosting Mitochondria [nmn.com]

The Immunomodulatory Landscape of Oleuropein: A Technical Guide for Researchers

Abstract

Oleuropein, a prominent secoiridoid polyphenol found in olive leaves and unprocessed olive oil, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Beyond its well-documented antioxidant properties, this compound exhibits potent immunomodulatory effects, positioning it as a compelling candidate for therapeutic development in a range of inflammatory and immune-mediated disorders.[1][4][5] This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates both innate and adaptive immune responses. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential to influence immune cell function, signaling pathways, and inflammatory cascades. This document synthesizes current in vitro and in vivo evidence, details key experimental protocols for its study, and visualizes the complex signaling networks it influences.

Introduction: this compound as an Immunomodulatory Agent